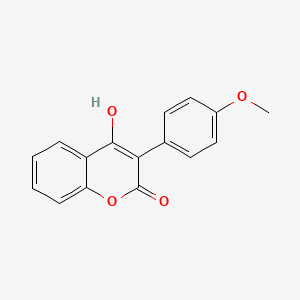

Coumarin, 4-hydroxy-3-(p-methoxyphenyl)-

Description

Historical Context and Evolution of Coumarin (B35378) Chemistry

The journey of coumarin chemistry began in 1820 when the simplest member of this family, coumarin itself (2H-1-benzopyran-2-one), was first isolated from tonka beans (Dipteryx odorata) by A. Vogel. hu.edu.jo Initially mistaken for benzoic acid, its unique identity was soon confirmed. hu.edu.jo A pivotal moment in the evolution of this field was the first successful chemical synthesis of coumarin in 1868 by English chemist William Henry Perkin, an achievement that marked a significant milestone in synthetic organic chemistry. hu.edu.jotandfonline.com

The trajectory of coumarin research took a dramatic turn with the discovery of a naturally occurring derivative, dicoumarol (3,3'-methylene-bis-4-hydroxycoumarin). This compound was identified as the causative agent of a hemorrhagic disease in cattle that had consumed spoiled sweet clover hay. tandfonline.comwikipedia.org This discovery unveiled the potent anticoagulant properties associated with the 4-hydroxycoumarin (B602359) scaffold and laid the foundation for the development of a new class of drugs. tandfonline.comwikipedia.orgwikipedia.org Subsequent research led to the synthesis of warfarin in the 1940s, a 4-hydroxycoumarin derivative that became a widely used anticoagulant medication. wikipedia.org The development of synthetic methodologies like the Perkin reaction, Pechmann condensation, and Kostanecki acylation further fueled the exploration and creation of a multitude of coumarin derivatives. hu.edu.jo

Structural Significance of the 4-Hydroxy-3-(p-methoxyphenyl)coumarin Scaffold

The biological activity of 4-hydroxycoumarin derivatives is intrinsically linked to their molecular architecture. The scaffold of 4-hydroxy-3-(p-methoxyphenyl)coumarin is built upon the foundational 4-hydroxycoumarin core, with each component playing a crucial role in its chemical behavior and pharmacological profile.

The 4-Hydroxycoumarin Core : This nucleus is the essential pharmacophore for anticoagulant activity. hu.edu.jo The hydroxyl group at the 4-position is critical, as it allows the molecule to mimic Vitamin K, thereby inhibiting the enzyme Vitamin K epoxide reductase, which is essential for the blood clotting cascade. nih.govopensciencepublications.com This functional group also imparts acidic properties to the molecule and allows for the existence of different tautomeric forms. nih.gov

The Substituent at the 3-Position : The C-3 position of the 4-hydroxycoumarin ring is a key site for chemical modification that significantly influences the molecule's biological activity. For a compound to exhibit anticoagulant properties, a large, lipophilic aromatic substituent at this position is generally required. hu.edu.jonih.gov Modifications at this site have led to the development of derivatives with a wide range of pharmacological effects beyond anticoagulation. opensciencepublications.com

| Substituent on 3-Aryl Ring | Position | Observed Effect | Activity Studied | Reference |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | para (4') | Enhanced Activity | Antioxidant | mdpi.com |

| -OH (Hydroxy) | meta (3') | Effective Anti-proliferative Activity (HL-60 cells) | Anticancer | tandfonline.com |

| -NO₂ (Nitro) | para (4') | Strongest Effect on HepG2 cell lines | Anticancer | tandfonline.com |

| -Cl (Chlorine) | (on coumarin ring at C6) | Improves MAO-B inhibitory activity | MAO Inhibition | mdpi.com |

Overview of Research Trajectories for Coumarin Derivatives

The field of coumarin research has evolved significantly from its initial focus on anticoagulation. While the development of anticoagulants like warfarin remains a landmark achievement, the scientific community has uncovered a much broader pharmacological potential for this class of compounds. opensciencepublications.comnih.gov The versatility of the coumarin scaffold has enabled its exploration in numerous therapeutic areas.

Initial research was dominated by the investigation of anticoagulant properties, leading to the development of first-generation drugs. opensciencepublications.com However, the emergence of resistance and the need for improved therapeutic profiles spurred the synthesis of second-generation anticoagulants, often referred to as "super-warfarins." nih.gov

In recent decades, research has diversified dramatically. Scientists have synthesized and evaluated 4-hydroxycoumarin derivatives for a multitude of biological activities. opensciencepublications.comnih.gov These research trajectories include:

Anticancer Activity : Numerous coumarin derivatives have been investigated as potential anticancer agents, showing activity against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. mdpi.comnih.govorientjchem.org

Antimicrobial Activity : The coumarin nucleus has been incorporated into novel structures exhibiting antibacterial and antifungal properties. scielo.brnih.govrsc.org

Antioxidant Properties : The ability of 4-hydroxycoumarins to scavenge free radicals has been a subject of intense study, with derivatives like 3-aryl-4-hydroxycoumarins showing significant antioxidant potential. mdpi.com

Enzyme Inhibition : Beyond Vitamin K epoxide reductase, coumarin derivatives have been designed to inhibit other enzymes, such as monoamine oxidase (MAO), which is relevant for neurodegenerative diseases. tandfonline.com

Antiviral and Anti-inflammatory Effects : Ongoing research continues to explore the potential of these compounds in combating viral infections and inflammatory conditions. opensciencepublications.comnih.gov

| Pharmacological Activity | Brief Description of Research Focus | Key Structural Features | Reference |

|---|---|---|---|

| Anticoagulant | Inhibition of Vitamin K epoxide reductase, prevention of blood clots. | 4-hydroxy group and a large C3-substituent. | nih.govopensciencepublications.com |

| Anticancer | Cytotoxicity against various tumor cell lines (e.g., MCF-7, HepG2). | Varies; often involves hybridization with other pharmacophores. | tandfonline.commdpi.com |

| Antibacterial | Activity against Gram-positive bacteria like S. aureus. | Often dimeric structures or specific C3-substituents. | scielo.brnih.gov |

| Antioxidant | Scavenging of free radicals like DPPH and ABTS. | Aryl substituent at C3, particularly with electron-donating groups. | mdpi.com |

| Antiviral | Activity against viruses such as HSV-1. | Electron-donating groups (e.g., methoxy) on aryl rings. | nih.gov |

Conceptual Frameworks in Modern Coumarin Research

Modern research on coumarin derivatives is guided by several advanced conceptual frameworks that aim to rationally design and discover new bioactive molecules. The coumarin nucleus is often referred to as a "privileged scaffold". nih.gov This term reflects the molecule's ability to serve as a versatile template that can bind to a variety of biological targets with high affinity, depending on the specific substitutions made to its core structure.

Key conceptual frameworks include:

Structure-Activity Relationship (SAR) Studies : This is a fundamental approach where researchers systematically modify the coumarin structure and evaluate how these changes affect biological activity. For example, SAR studies on 3-arylcoumarins have elucidated the critical role of the type and position of substituents on the aryl ring for activities ranging from anticancer to enzyme inhibition. tandfonline.com

Molecular Hybridization : This strategy involves combining the coumarin scaffold with another known pharmacophore to create a single hybrid molecule. The goal is to develop compounds with dual or enhanced activity, potentially overcoming drug resistance or improving selectivity. mdpi.comnih.gov Examples include hybrids of coumarin with moieties like triazoles or other anticancer agents.

Computational and In Silico Methods : The use of computational chemistry, such as Density Functional Theory (DFT), allows researchers to predict molecular properties and biological activities. mdpi.com Techniques like molecular docking are employed to simulate the binding of coumarin derivatives to their target enzymes or receptors, providing insights into their mechanism of action and guiding the design of more potent inhibitors.

These modern approaches have transformed coumarin research from traditional synthesis and screening to a more targeted, mechanism-based drug discovery process, continuously expanding the therapeutic potential of this remarkable class of compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12O4 |

|---|---|

Molecular Weight |

268.26 g/mol |

IUPAC Name |

4-hydroxy-3-(4-methoxyphenyl)chromen-2-one |

InChI |

InChI=1S/C16H12O4/c1-19-11-8-6-10(7-9-11)14-15(17)12-4-2-3-5-13(12)20-16(14)18/h2-9,17H,1H3 |

InChI Key |

CERHCYIDWGTRQA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 3 P Methoxyphenyl Coumarin and Analogues

Established and Emerging Synthetic Routes

The construction of the 4-hydroxy-3-(p-methoxyphenyl)coumarin scaffold is achieved through a variety of synthetic strategies, ranging from classic named reactions adapted for this specific substitution pattern to modern, efficiency-focused protocols.

Pechmann Condensation and its Variants for Coumarin (B35378) Core Synthesis

The traditional Pechmann condensation, which involves the acid-catalyzed reaction of a phenol with a β-keto ester, is primarily employed for the synthesis of 4-substituted coumarins. However, for the synthesis of 3-aryl-4-hydroxycoumarins, direct precursors like p-methoxyphenylmalonic esters are not typically used in a classic Pechmann reaction with phenol. Instead, variants and alternative cyclization methods are employed to achieve the desired 3,4-substitution pattern.

A significant and effective variant involves an intramolecular Dieckmann-type cyclization. This two-step approach begins with the acylation of a 2-hydroxycarbonyl compound, such as methyl salicylate, with a substituted aryl acetic acid, like p-methoxyphenylacetic acid. The resulting aryl acetoxy ester intermediate then undergoes a base-catalyzed intramolecular cyclization, followed by hydrolysis and decarboxylation, to yield the 3-aryl-4-hydroxycoumarin core. nih.gov This method provides a reliable route to the target molecule by building the aryl substitution into the precursor before cyclization.

| Variant | Precursors | Catalyst/Base | Key Transformation | Yield |

| Dieckmann Cyclization | 2-Hydroxycarbonyl compound + p-Methoxyphenylacetic acid | Pulverised KOH in Pyridine | Intramolecular condensation of aryl acetoxy ester | Moderate to High |

This table illustrates a common variant used to synthesize the 3-aryl-4-hydroxycoumarin scaffold.

Claisen-Schmidt Reactions in 3-Substituted Coumarin Formation

The Claisen-Schmidt condensation, which traditionally involves the reaction of an aldehyde or ketone with another carbonyl compound, is not a primary method for the de novo synthesis of the 4-hydroxy-3-(p-methoxyphenyl)coumarin core. Its application in this context is more relevant to the derivatization and functionalization of a pre-formed coumarin ring.

For instance, the reaction is commonly used to synthesize bis-coumarin derivatives. In this reaction, two equivalents of 4-hydroxycoumarin (B602359) react with an aromatic aldehyde (such as anisaldehyde) in the presence of a catalyst, linking the two coumarin moieties through a methylene bridge derived from the aldehyde. While this demonstrates the reactivity of the 3-position of 4-hydroxycoumarin, it does not build the core 3-aryl structure itself.

Therefore, the Claisen-Schmidt reaction is a tool for modifying 4-hydroxycoumarins rather than a foundational synthetic route to 4-hydroxy-3-(p-methoxyphenyl)coumarin.

Multi-Component Reactions and One-Pot Synthetic Strategies

Multi-component reactions (MCRs) have emerged as powerful tools for constructing complex molecular architectures in a single step, offering high efficiency and atom economy. Several one-pot strategies have been developed for the synthesis of functionalized 4-hydroxycoumarin derivatives.

One notable example is a three-component domino reaction involving 4-hydroxycoumarin, a phenylglyoxal (such as p-methoxyphenylglyoxal), and an enamine under catalyst-free and microwave irradiation conditions. This approach allows for the rapid assembly of complex molecules substituted at the 3-position. Although this method often yields more complex structures, it underscores the feasibility of using MCRs to introduce aryl-containing fragments at the C3 position in a single, efficient operation.

More advanced strategies involve ternary-catalytic multicomponent reactions, which enable the convergent assembly of multiple in-situ generated active intermediates. For example, a reaction involving 4-hydroxycoumarins, alkynaldehydes, and diazoacetamides can rapidly build diverse coumarin skeletons with high complexity. rsc.org These methods represent the cutting edge of synthetic efficiency for this class of compounds.

Catalyst-Free and Environmentally Conscious Synthetic Protocols

In line with the principles of green chemistry, several environmentally benign protocols have been developed for the synthesis of 3-aryl-4-hydroxycoumarins. These methods aim to reduce waste, avoid harsh reagents, and minimize energy consumption.

A prime example is the direct arylation of 4-hydroxycoumarin via a photoinduced radical nucleophilic substitution (SRN1) reaction. This method uses an aryl halide, such as 4-iodoanisole, and irradiates the reaction mixture in a suitable solvent like DMSO. The reaction proceeds under mild, catalyst-free conditions to forge the C-C bond at the 3-position with good yields.

Another green approach involves the use of biodegradable, surfactant-type catalysts like p-dodecylbenzenesulfonic acid (DBSA) in aqueous media, often accelerated by microwave irradiation. scirp.org While primarily documented for the synthesis of bis-coumarins from aldehydes and 4-hydroxycoumarin, this methodology highlights the broader trend of using water as a solvent and employing recyclable, low-toxicity catalysts to improve the environmental profile of coumarin synthesis. scirp.org

| Method | Reactants | Conditions | Key Advantage | Yield |

| Photoinduced Arylation | 4-Hydroxycoumarin + 4-Iodoanisole | UV irradiation, DMSO | Catalyst-free, mild conditions | >60% |

| Microwave-Assisted Synthesis | 4-Hydroxycoumarin + Anisaldehyde | DBSA, Water, Microwave | Environmentally benign (water solvent) | High |

This table summarizes key environmentally conscious synthetic protocols.

Strategic Derivatization for Functional Diversification

Functional diversification of the 4-hydroxy-3-(p-methoxyphenyl)coumarin scaffold is crucial for tuning its chemical and biological properties. The primary focus of this section is on modifications to the pendant p-methoxyphenyl ring.

Substitution Pattern Modifications on the Phenyl Moiety

The modification of the substitution pattern on the pendant phenyl ring is overwhelmingly achieved by selecting appropriately functionalized starting materials prior to the synthesis of the coumarin ring, rather than by post-synthetic modification. The direct electrophilic substitution (e.g., nitration, halogenation) on the electron-rich p-methoxyphenyl ring of the final coumarin product is not a commonly reported strategy, likely due to competing reactions at the electron-rich coumarin core itself.

The preferred and more versatile strategy involves using a substituted phenylacetic acid derivative during the initial synthesis. For example, to obtain a 3-(p-hydroxyphenyl) derivative, one would start with p-hydroxyphenylacetic acid instead of its methoxy (B1213986) counterpart. This "pre-functionalization" approach allows for the introduction of a wide array of substituents onto the phenyl ring with high regiochemical control.

Studies have reported the synthesis of various 3-aryl-4-hydroxycoumarins with different substituents on the aryl ring, illustrating the success of this precursor-based strategy. Examples include compounds with hydroxyl, halogen, and other functional groups, which are incorporated by choosing the corresponding substituted phenylacetic acid or other arylating agent in the initial synthetic steps. nih.gov This approach provides a robust and predictable method for generating a library of functionally diverse analogues.

Synthesis of Hybrid Molecular Scaffolds

The versatile reactivity of the 4-hydroxycoumarin scaffold lends itself to the synthesis of a variety of hybrid molecules, where the coumarin nucleus is fused or linked to other pharmacologically important heterocyclic systems. This molecular hybridization strategy aims to create novel chemical entities with potentially enhanced or synergistic biological activities.

Coumarin-Chalcone Hybrid Synthesis

Coumarin-chalcone hybrids are a significant class of compounds synthesized by combining the structural features of both coumarins and chalcones, which are known for their diverse biological properties. rsc.orgsciforum.net The synthesis of these hybrids often involves the condensation of a 3-acetyl-4-hydroxycoumarin derivative with an appropriate benzaldehyde.

One common method is the Claisen-Schmidt condensation. This reaction typically involves stirring a mixture of 3-acetylcoumarin with a substituted benzaldehyde in ethanol, catalyzed by a few drops of piperidine, under reflux conditions for several hours. sciforum.net Following the reaction, the mixture is cooled, and the resulting solid product is filtered and purified, often by recrystallization from a solvent like methanol. sciforum.net

Another versatile approach is the Horner-Wadsworth-Emmons (HWE) reaction, which is an efficient tool for creating the α,β-unsaturated ketone linkage characteristic of chalcones. nih.gov This method involves the olefination of a β-aryl-β-ketophosphonate with a 4-formyl-2H-benzo[h]chromen-2-one in the presence of a base like sodium methoxide in a dry solvent such as dimethylformamide (DMF). nih.gov This reaction generally proceeds with excellent yields. nih.gov

The synthesis of the necessary precursors, such as 3-acetyl-4-hydroxycoumarin, can be achieved by acylating 4-hydroxycoumarin. nih.gov Similarly, the required β-aryl-β-ketophosphonates can be prepared via the Michaelis–Arbuzov reaction of a substituted phenacyl bromide with triethylphosphite. nih.gov

The table below summarizes examples of synthesized coumarin-chalcone hybrids and their reported yields.

| Reactant 1 | Reactant 2 | Method | Product | Yield (%) | Reference |

| 3-Acetylcoumarin | Benzaldehyde | Claisen-Schmidt Condensation | 3-Cinnamoylcoumarin | 60% | sciforum.net |

| 3-Acetylcoumarin | 4-Methoxybenzaldehyde | Claisen-Schmidt Condensation | 3-(4'-Methoxycinnamoyl)coumarin | 60% | sciforum.net |

| 3-Acetylcoumarin | 2,4-Dimethoxybenzaldehyde | Claisen-Schmidt Condensation | 3-(2',4'-Dimethoxycinnamoyl)coumarin | 80% | sciforum.net |

| β-aryl-β-ketophosphonates | 4-formyl-2H-benzo[h]chromen-2-ones | Horner-Wadsworth-Emmons Reaction | 2H-benzo[h]chromen-2-ones–chalcone (B49325) hybrids | 95-97% | nih.gov |

Coumarin-Pyrazoline Derivatives

The synthesis of coumarin-pyrazoline hybrids involves the creation of molecules containing both the coumarin and pyrazoline heterocyclic rings. These syntheses often begin with a 4-hydroxycoumarin derivative which is first converted into a chalcone-like intermediate (an α,β-unsaturated ketone). This intermediate then undergoes a cyclization reaction with a hydrazine derivative to form the pyrazoline ring.

A typical synthetic route starts with the acylation of 4-hydroxycoumarin to produce 3-acetyl-4-hydroxycoumarin. researchgate.net This intermediate is then reacted with various hydrazine derivatives in boiling absolute ethanol to form Schiff bases. The final step involves the ring closure of these Schiff bases to yield the pyrazole derivatives, a reaction often catalyzed by a few drops of concentrated sulfuric acid. researchgate.net

Alternatively, coumarin-chalcone hybrids can serve as the direct precursors for pyrazoline synthesis. For instance, 6- and 8-acetyl-7-hydroxy-4-methylcoumarin can be condensed with various aromatic aldehydes in the presence of a catalyst like piperidine in ethanol to form the corresponding chalcones. arkat-usa.org These α,β-unsaturated ketones are then treated with a substituted hydrazine, such as 4-nitrophenylhydrazine, in a solvent like acetic acid under reflux to yield the final coumarin-pyrazoline hybrid compounds. arkat-usa.org The structures of the resulting compounds are typically confirmed using spectral and elemental analysis. arkat-usa.org

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

| 4-Hydroxycoumarin | 1. Acetyl chloride, Pyridine2. Hydrazine derivatives3. Conc. H₂SO₄ | 3-Acetyl-4-hydroxycoumarin, Schiff bases | Pyrazole derivatives | researchgate.net |

| 6-Acetyl-7-hydroxy-4-methylcoumarin | 1. Aryl aldehydes, Piperidine2. 4-Nitrophenylhydrazine, Acetic acid | Coumarin-chalcone | 6-(5-aryl-1-(4-nitrophenyl)pyrazoline-3-yl)-7-hydroxy-4-methylcoumarin | arkat-usa.org |

| 8-Acetyl-7-hydroxy-4-methylcoumarin | 1. Aryl aldehydes, Piperidine2. 4-Nitrophenylhydrazine, Acetic acid | Coumarin-chalcone | 8-(5-aryl-1-(4-nitrophenyl)pyrazoline-3-yl)-7-hydroxy-4-methylcoumarin | arkat-usa.org |

Functionalized Dihydrofuro[3,2-c]coumarin Analogues

Functionalized trans-2,3-dihydrofuro[3,2-c]coumarins (DHFCs) are derivatives of 4-hydroxycoumarin that possess a unique 4H-furo ring fused to the coumarin core. nih.gov The synthesis of these analogues is often achieved through efficient one-pot, multicomponent reactions.

An eco-friendly and effective approach involves a three-component reaction of 4-hydroxycoumarin, an aldehyde, and a 2-bromoacetophenone, using imidazole as a catalyst and water as a solvent under mild conditions. nih.govacs.org This method demonstrates broad functional group tolerance and provides the desired DHFC derivatives in excellent yields, typically ranging from 72% to 98%. nih.gov

The proposed mechanism for this reaction suggests that the imidazole, which is amphoteric and water-soluble, facilitates the initial Knoevenagel condensation between 4-hydroxycoumarin and the aldehyde to form an adduct. nih.govacs.org Concurrently, the 2-bromoacetophenone reacts with imidazole to generate a nucleophilic imidazolium ylide. This ylide then participates in a cascade reaction with the Knoevenagel adduct to construct the final dihydrofuro[3,2-c]coumarin structure. nih.govacs.org Other catalysts, such as Zn(OTf)₂, have also been reported for the one-pot synthesis of furo[3,2-c]coumarins from 4-hydroxycoumarin, arylglyoxal monohydrate, and a nucleophile like acetone. researchgate.net

Complexation with Transition Metals

The 4-hydroxycoumarin framework and its derivatives can act as versatile ligands, capable of coordinating with various transition metal ions to form stable complexes. The synthesis of these metal complexes is an active area of research, driven by the potential for creating novel compounds with unique chemical and biological properties that differ from the parent ligands.

Synthesis of Palladium(II) Complexes of 4-Hydroxycoumarin Derivatives

Palladium(II) complexes of 4-hydroxycoumarin derivatives are of particular interest due to the structural and thermodynamic similarities of Pd(II) complexes to widely used platinum(II)-based anticancer drugs. nih.gov The synthesis of these complexes typically involves the reaction of a bidentate or tridentate coumarin-based ligand with a palladium(II) salt, most commonly potassium tetrachloropalladate(II) (K₂[PdCl₄]). nih.govnih.gov

The general procedure involves mixing equimolar amounts of the coumarin ligand, dissolved in a suitable organic solvent like methanol, with an aqueous solution of K₂[PdCl₄]. nih.govresearchgate.net The reaction mixture is stirred at room temperature for several hours, during which the palladium(II) complex precipitates. nih.gov The resulting solid is then collected, washed, and characterized using various analytical techniques including elemental analysis, IR spectroscopy, and ¹H and ¹³C NMR spectroscopy. nih.govnih.govresearchgate.net

For example, bidentate ligands derived from the coupling of 3-acetyl-4-hydroxycoumarin with aminophenols have been successfully used to synthesize their corresponding palladium(II) complexes. nih.gov Similarly, a new coumarin derivative, 4-hydroxy-3-(1-(p-tolylimino)ethyl)-2H-chromen-2-one, has been synthesized and used to form a corresponding palladium(II) complex, whose structure was confirmed by X-ray crystallography. researchgate.net

| Coumarin Ligand | Palladium Salt | Product | Reference |

| Bidentate coumarin ligands (L1, L2) | K₂[PdCl₄] | Palladium(II) complexes (C1, C2) | nih.govnih.gov |

| 4-hydroxy-3-(1-(p-tolylimino)ethyl)-2H-chromen-2-one | K₂[PdCl₄] | Palladium(II) complex | researchgate.net |

| (E)-3-(1-((4-hydroxy-3-methoxyphenyl)amino)ethylidene)-2,4-dioxochroman-7-yl-acetate | K₂[PdCl₄] | Palladium(II) complex (CC) | researchgate.net |

Exploration of Other Transitional Metal Complexes

Beyond palladium, 4-hydroxycoumarin and its derivatives serve as ligands for a wide array of other transition metals. The chelating properties of these coumarin-based ligands make them suitable for forming complexes with ions such as copper(II), nickel(II), cobalt(II), manganese(II), iron(II), and zinc(II). researchgate.netnih.gov

The synthesis of these complexes often follows a similar methodology to that of the palladium complexes, involving the reaction of the coumarin-derived ligand with the appropriate metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent. For instance, a series of transition metal complexes of Co(II), Ni(II), and Cu(II) have been synthesized from a Schiff base derived from 3-formyl-4-hydroxycoumarin and 4-aminophenol. researchgate.net In another study, complexes of Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) were synthesized using 3-(bromoacetyl)coumarin as the primary ligand and 1,10-phenanthroline as a secondary ligand. nih.gov

The resulting metal complexes are characterized by various spectroscopic and analytical methods to determine their structure and stoichiometry. Techniques like elemental analysis, molar conductance, IR and electronic spectroscopy, and magnetic susceptibility measurements are employed to elucidate the geometry around the central metal atom, which is often found to be octahedral. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to 4-hydroxy-3-(p-methoxyphenyl)coumarin has been pivotal in confirming its molecular framework. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy of 4-hydroxy-3-(p-methoxyphenyl)coumarin, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for each unique proton in the molecule. The aromatic protons of the coumarin (B35378) ring system and the p-methoxyphenyl substituent appear in the downfield region, generally between δ 7.0 and 8.0 ppm. Specifically, the proton at position 5 of the coumarin ring is often observed as a doublet of doublets around δ 7.8 ppm. The protons of the p-methoxyphenyl group typically present as two distinct doublets, characteristic of a para-substituted aromatic ring. The methoxy (B1213986) group (-OCH₃) protons are readily identified as a sharp singlet further upfield, usually around δ 3.8 ppm. The hydroxyl proton (-OH) at position 4 can exhibit a broad signal, the chemical shift of which is often variable and dependent on concentration and solvent.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.8 | dd | |

| Aromatic-H | 7.0 - 8.0 | m | |

| Methoxy (-OCH₃) | ~3.8 | s | |

| Hydroxyl (-OH) | variable | br s |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR, mapping out the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 4-hydroxy-3-(p-methoxyphenyl)coumarin, the carbonyl carbon (C=O) of the lactone ring is the most deshielded, appearing significantly downfield, often in the range of δ 160-165 ppm. The carbon atom bearing the hydroxyl group (C-4) and the carbon at position 2 also resonate at low field strengths. The aromatic carbons of both the coumarin and the p-methoxyphenyl rings produce a cluster of signals in the δ 115-160 ppm region. The carbon of the methoxy group is found in the upfield region, typically around δ 55 ppm.

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 160 - 165 |

| Aromatic-C | 115 - 160 |

| Methoxy (-OCH₃) | ~55 |

Note: These are approximate chemical shift ranges and can be influenced by the solvent and experimental setup.

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in piecing together the molecular puzzle. COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the spin systems of the aromatic rings. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C NMR signals. For instance, the signal for the methoxy protons in the ¹H NMR spectrum will show a cross-peak with the methoxy carbon signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the vibrational energy levels of a molecule, providing a characteristic fingerprint that is highly specific to the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The Fourier Transform Infrared (FT-IR) spectrum of 4-hydroxy-3-(p-methoxyphenyl)coumarin displays several characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is typically observed in the region of 3300-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The stretching vibration of the carbonyl (C=O) group of the lactone ring gives rise to a strong, sharp absorption band around 1680-1720 cm⁻¹. The C=C stretching vibrations of the aromatic rings are observed in the 1500-1600 cm⁻¹ region. Furthermore, the C-O stretching vibrations of the ether linkage in the methoxy group and the lactone ring can be found in the 1000-1300 cm⁻¹ range.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3300 - 3500 (broad) |

| Carbonyl (C=O) | Stretching | 1680 - 1720 (strong, sharp) |

| Aromatic (C=C) | Stretching | 1500 - 1600 |

| Ether/Lactone (C-O) | Stretching | 1000 - 1300 |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern. For 4-hydroxy-3-(p-methoxyphenyl)coumarin, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation of the molecular ion under electron impact or other ionization methods can provide valuable structural information. Common fragmentation pathways may involve the loss of small molecules such as carbon monoxide (CO) from the lactone ring or the cleavage of the bond connecting the p-methoxyphenyl group to the coumarin core. The fragmentation pattern provides a unique fingerprint that helps to confirm the identity and structure of the compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns of a molecule after being ionized by a high-energy electron beam. For 4-hydroxy-3-(p-methoxyphenyl)coumarin, with a molecular formula of C₁₆H₁₂O₄ and a molecular weight of approximately 268.27 g/mol , the EI-MS spectrum is expected to show a distinct molecular ion peak (M⁺) at m/z 268. vulcanchem.com

The fragmentation of the coumarin nucleus under EI conditions is well-documented and typically initiates with the loss of a carbon monoxide (CO) molecule from the pyrone ring, resulting in the formation of a stable benzofuran (B130515) radical ion. benthamopen.com For 4-hydroxy-3-(p-methoxyphenyl)coumarin, this characteristic fragmentation would lead to a significant fragment ion. Subsequent fragmentation events would likely involve the substituents. The fragmentation pathways for coumarins are influenced by the nature and position of substituents on both the pyrone and benzenoid rings. benthamopen.com For this specific compound, fragmentation is likely to involve cleavages related to the hydroxyl and p-methoxyphenyl groups. vulcanchem.com

Key fragmentation steps can be proposed:

Loss of CO: The initial and characteristic fragmentation of the coumarin core involves the elimination of a neutral CO molecule (28 Da), leading to the formation of a benzofuran derivative ion.

Cleavage of the Methoxyphenyl Group: Fission of the bond connecting the coumarin ring and the p-methoxyphenyl group can occur.

Loss of a Methyl Radical: The methoxy group (-OCH₃) on the phenyl ring can lose a methyl radical (•CH₃, 15 Da).

A summary of the principal expected ions in the EI-MS spectrum is presented in the table below.

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 268 | [M]⁺ (Molecular Ion) | - |

| 253 | [M - CH₃]⁺ | •CH₃ |

| 240 | [M - CO]⁺ | CO |

| 121 | [C₇H₅O₂]⁺ | C₉H₇O₂ |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are indispensable tools for the analysis of coumarin derivatives in complex mixtures. mdpi.com These methods offer high sensitivity and selectivity, making them suitable for quantification at trace levels. mdpi.comresearchgate.net For 4-hydroxy-3-(p-methoxyphenyl)coumarin, LC-MS is applied in various research contexts, including pharmacokinetic studies, metabolite identification, and quantification in biological matrices or natural product extracts. ulisboa.pt

The chromatographic separation is typically achieved using a reversed-phase column. mdpi.comresearchgate.net The mass spectrometric detection involves an ionization source to generate ions from the eluted compound before they enter the mass analyzer. The most common ionization techniques for coumarin analysis are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). mdpi.com APCI is often reported to provide a better response for less polar compounds like many coumarins. mdpi.com

In a typical LC-MS/MS analysis, the instrument is operated in Multiple Reaction Monitoring (MRM) mode for quantitative studies. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺, at m/z 269) and monitoring specific, characteristic product ions that are formed after collision-induced dissociation (CID). This high selectivity allows for accurate quantification even in the presence of co-eluting interferences. nih.gov The technique is widely used for profiling coumarins in various plant extracts and commercial products. researchgate.net

| Analytical Parameter | Description and Application |

|---|---|

| Chromatography | Reversed-phase High-Performance Liquid Chromatography (HPLC) for separation from matrix components. |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), typically in positive ion mode. mdpi.com |

| Precursor Ion | [M+H]⁺ at m/z 269. |

| Applications | Quantification in natural extracts, metabolite profiling, stability studies. ulisboa.ptresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. Coumarin derivatives are known to be strong UV absorbers due to their extended conjugated π-system. researchgate.net

Derivatives of 4-hydroxycoumarin (B602359) typically exhibit good UV absorption properties in the range of 280–380 nm. researchgate.netresearchgate.net The electronic absorption spectrum of 4-hydroxy-3-(p-methoxyphenyl)coumarin is expected to show characteristic bands associated with the benzopyrone core. The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by both the substituents and the polarity of the solvent. srce.hr

The presence of the hydroxyl group at position 4 and the electron-donating p-methoxyphenyl group at position 3 generally leads to a bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted 4-hydroxycoumarin. srce.hrnih.gov This is due to the extension of the conjugated system and the electronic effects of the substituents. Studies on similar 3-substituted 4-hydroxycoumarins show that electron-donating groups cause the absorption maxima to shift to longer wavelengths. srce.hr The absorption properties make such compounds potential candidates for applications as UV absorbers. researchgate.net

| Compound Type | Typical Absorption Range (nm) | Solvent Effects | Reference |

|---|---|---|---|

| 4-Hydroxycoumarin Derivatives | 280 - 380 | Absorption maxima are dependent on solvent polarity. srce.hr | researchgate.netresearchgate.net |

| 3-Aryl-4-hydroxycoumarins | ~310 - 370 | Bathochromic shifts observed with electron-donating groups on the aryl ring. srce.hr | srce.hr |

| 4-Hydroxy-7-methoxycoumarins | ~320 - 350 | Spectra can be strongly shifted to the red depending on the substituent at position 3. rsc.org | rsc.org |

Crystallographic Techniques for Solid-State Structure Determination

X-ray Crystallography for Single Crystal Analysis

X-ray crystallography on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and stereochemistry.

While the specific crystal structure for 4-hydroxy-3-(p-methoxyphenyl)coumarin is not detailed in the provided search results, extensive crystallographic studies have been performed on closely related coumarin derivatives. mdpi.comijirset.com For instance, the crystal structure of 3-methoxycarbonyl-4-hydroxycoumarin, a similar 3-substituted 4-hydroxycoumarin, has been determined. mdpi.com Such analyses reveal that the coumarin ring system is largely planar and that intermolecular forces, such as hydrogen bonding (involving the 4-hydroxy group) and π-π stacking interactions, play a crucial role in defining the crystal packing. mdpi.com In the case of 4-hydroxy-3-(p-methoxyphenyl)coumarin, the 4-hydroxy group would be a prime site for hydrogen bonding, while the aromatic rings would facilitate π-π stacking.

The table below presents representative crystallographic data for a related 3-substituted 4-hydroxycoumarin, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 10.123(5) |

| b (Å) | 21.945(15) |

| c (Å) | 11.563(8) |

| β (°) | 90.097(10) |

| Volume (ų) | 2568(3) |

| Z (Molecules per unit cell) | 4 |

X-ray Powder Diffraction for Crystalline Phase Identification

X-ray Powder Diffraction (XRPD) is a fundamental technique used to analyze crystalline materials. It is particularly valuable for identifying the crystalline phase of a compound and can distinguish between different polymorphs (different crystal structures of the same compound). mpg.dersc.org Instead of using a single crystal, XRPD uses a finely powdered sample containing a vast number of randomly oriented microcrystals.

The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. researchgate.net This pattern can be used to confirm the identity of a synthesized batch of 4-hydroxy-3-(p-methoxyphenyl)coumarin by comparing it to a reference pattern.

Furthermore, XRPD is the primary tool for screening for and identifying polymorphism. The parent compound, coumarin, is known to exhibit rich polymorphism, with five different crystal forms identified, many of which were discovered through melt crystallization and characterized by a combination of XRPD and computational predictions. mpg.dersc.org This highlights the importance of XRPD in the comprehensive solid-state characterization of coumarin derivatives, as different polymorphs can have different physical properties.

Computational Chemistry and in Silico Modeling in Coumarin Research

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the electronic and geometric characteristics of coumarin (B35378) derivatives. nih.govresearchgate.net These calculations provide a theoretical framework for understanding the molecule's stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a robust method for predicting the equilibrium molecular geometries of molecules. nih.gov For 4-hydroxycoumarin (B602359) derivatives, DFT calculations are used to optimize the molecular structure, determining the most stable three-dimensional arrangement of atoms by finding the global minimum energy. nveo.org The B3LYP (Becke's three-parameter exchange functional and the Lee-Yang-Parr correlation functional) is a commonly used hybrid method for these optimizations, often paired with basis sets like 6-311++G(d,p) or 6-31G**. mdpi.comresearchgate.net

The optimization process yields precise information on bond lengths, bond angles, and dihedral angles. Studies on structurally similar compounds, such as 3-methoxycarbonyl-4-hydroxy coumarin, have shown that the geometric parameters calculated using the B3LYP/6–311++G(d,p) level of theory are in excellent agreement with experimental data obtained from X-ray crystallography. mdpi.com The average discrepancy for bond lengths is typically less than ±0.02 Å, and for bond angles, it is less than ±1.1°. mdpi.com This high level of accuracy validates the use of DFT for obtaining reliable structural information for 4-hydroxy-3-(p-methoxyphenyl)coumarin.

| Parameter | Bond/Angle | Theoretical Value (DFT/B3LYP) | Experimental Value (X-ray) |

|---|---|---|---|

| Bond Length (Å) | O1-C2 | 1.378 | 1.373 |

| C2-O2 | 1.213 | 1.206 | |

| C3-C4 | 1.369 | 1.365 | |

| C4-O3 | 1.341 | 1.339 | |

| Bond Angle (°) | C9-O1-C2 | 121.9 | 122.1 |

| O1-C2-C3 | 116.8 | 116.6 | |

| C2-C3-C4 | 122.0 | 122.1 | |

| O3-C4-C5 | 118.0 | 117.0 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic transitions. nveo.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For coumarin derivatives, the HOMO is often localized on the coumarin nucleus and the electron-donating groups, while the LUMO is distributed across the electron-accepting regions. In 4-hydroxy-3-(p-methoxyphenyl)coumarin, the electron-rich phenyl and methoxy (B1213986) groups are expected to significantly influence the HOMO energy level. DFT calculations for related 3-substituted-4-hydroxy coumarins have been used to determine these orbital energies. nih.govmdpi.com

| Orbital | Energy (eV) |

|---|---|

| HOMO | -0.25767 |

| LUMO | -0.09207 |

| Energy Gap (ΔE) | 0.1656 |

Molecular Electrostatic Potential Surface (MEPS or MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.netwolfram.com It helps in identifying the regions that are rich or deficient in electrons, which are crucial for predicting how the molecule will interact with other molecules, particularly biological receptors. researchgate.net The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. wolfram.comnih.gov

For 4-hydroxy-3-(p-methoxyphenyl)coumarin, the MEP map would show negative potential (red/yellow) around the oxygen atoms of the carbonyl, hydroxyl, and methoxy groups, highlighting these as sites for hydrogen bonding and electrophilic interactions. researchgate.net Positive potential (blue) would be expected around the hydroxyl hydrogen and some aromatic hydrogens, indicating sites for nucleophilic interactions. researchgate.net

Computational methods, particularly DFT, are frequently used to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. researchgate.net For 4-hydroxy-3-(p-methoxyphenyl)coumarin, key predicted vibrations would include the C=O stretching of the lactone ring (typically around 1700-1750 cm⁻¹), O-H stretching of the hydroxyl group (around 3000-3400 cm⁻¹), C-O-C stretching of the ether and lactone groups, and C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹). ijert.orgresearchgate.net These calculated frequencies are often scaled to correct for approximations in the computational method and show good agreement with experimental FT-IR spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can also be predicted computationally. nih.govceon.rs For 4-hydroxy-3-(p-methoxyphenyl)coumarin, ¹H NMR predictions would show characteristic signals for the protons on the two aromatic rings, a singlet for the methoxy (-OCH₃) group (typically around δ 3.8 ppm), and a signal for the hydroxyl (-OH) proton. vulcanchem.commdpi.com Similarly, ¹³C NMR predictions would identify the carbons of the coumarin core, the p-methoxyphenyl substituent, and the carbonyl carbon. ceon.rs Comparing theoretical and experimental NMR spectra is a powerful method for structural verification. nih.gov

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. nveo.org This method is crucial in drug discovery for evaluating the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.gov

For 4-hydroxy-3-(p-methoxyphenyl)coumarin, molecular docking simulations can be used to explore its potential as an inhibitor for various enzymes. Coumarin derivatives have been studied as inhibitors of targets like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. mdpi.comnih.gov In a typical docking study, the 3D structure of the target protein is obtained from a database (e.g., Protein Data Bank), and the optimized structure of the coumarin derivative is placed into the active site of the protein.

The simulation then calculates the most stable binding poses and estimates the binding energy. The functional groups of 4-hydroxy-3-(p-methoxyphenyl)coumarin would play key roles in these interactions:

The hydroxyl group can act as a hydrogen bond donor and acceptor.

The carbonyl oxygen of the lactone ring and the methoxy oxygen can act as hydrogen bond acceptors.

The fused benzene (B151609) ring and the p-methoxyphenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the active site.

These simulations provide valuable insights into the ligand-target recognition process, helping to explain the molecule's biological activity and guiding the design of more potent derivatives. nih.govnih.gov

Prediction of Binding Modes to Enzyme Active Sites

Molecular docking and other computational techniques are extensively used to predict the binding conformations and affinities of coumarin derivatives with various enzymes. By simulating the interaction between the ligand (coumarin derivative) and the protein target, researchers can identify key amino acid residues involved in the binding, understand structure-activity relationships (SAR), and rationalize experimental findings.

Lanosterol (B1674476) 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals, making it a key target for antifungal agents. In silico studies have explored the potential of coumarin-related structures to inhibit this enzyme.

Molecular docking simulations have been employed to investigate the binding of isocoumarins, which are structurally related to coumarins, with the active site of Candida albicans CYP51. These studies aim to identify compounds that can effectively inhibit ergosterol synthesis. One promising candidate, Sg17-1-4 (Isocoumarin 269), demonstrated a strong binding affinity of -10.9 kcal/mol. dlsu.edu.ph The analysis of its binding mode revealed crucial interactions that stabilize the ligand-enzyme complex. A key interaction involves a conventional hydrogen bond formed between the lactone ring of the isocoumarin (B1212949) and the side chains of amino acid residues within the active site. dlsu.edu.ph Furthermore, the proximity of the isocoumarin core to the heme group in the enzyme's active site is thought to be a significant contributor to the strong binding affinity. dlsu.edu.ph These computational insights suggest that the coumarin scaffold can serve as a basis for designing novel inhibitors targeting lanosterol 14α-demethylase.

Table 1: Predicted Binding Affinities of Selected Isocoumarin Derivatives against C. albicans Lanosterol 14α-Demethylase

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| Sg17-1-4 (Isocoumarin 269) | -10.9 | Hydrogen bonding via lactone ring, proximity to heme group |

Note: Data is based on in silico modeling of isocoumarin derivatives, which are structurally related to the coumarin core.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system, and their inhibition is a primary strategy for the treatment of Alzheimer's disease. Numerous in silico studies have focused on coumarin derivatives as potential cholinesterase inhibitors.

Molecular docking studies of novel 4-hydroxycoumarin derivatives linked to an N-benzyl pyridinium (B92312) moiety have revealed their potential to occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. ut.ac.ir For instance, compound 5l from one such study was identified as a potent inhibitor of both AChE and BuChE, with IC50 values of 0.247 µM and 1.68 µM, respectively. ut.ac.ir The docking analysis of 5l indicated that it effectively spans the active site gorge, interacting with key residues in both the CAS and PAS, which is a characteristic of dual-binding site inhibitors like donepezil. ut.ac.irnih.gov Similarly, coumarin-3-carboxamides bearing an N-benzylpiperidine moiety have been shown through docking studies to be potent dual-binding inhibitors of AChE. nih.gov The coumarin core of these hybrids often engages in π–π stacking interactions with aromatic residues like Trp86 in the PAS, while the N-benzylpiperidine portion extends into the CAS to interact with residues such as Trp286. nih.gov

Table 2: Cholinesterase Inhibitory Activity and Docking Insights for Selected Coumarin Derivatives

| Compound | Target Enzyme | IC50 (µM) | Predicted Binding Site Interactions |

| 5l (4-hydroxycoumarin-N-benzyl pyridinium hybrid) | AChE | 0.247 | Occupies both CAS and PAS |

| 5l (4-hydroxycoumarin-N-benzyl pyridinium hybrid) | BuChE | 1.68 | N/A |

| C8 (4-[3-(4-phenylpiperazin-1-yl)propoxy]-2Hchromen-2-one) | AChE | 2.42 | Interactions with Trp86 and Trp286 |

Note: The compounds listed are derivatives of the core coumarin structure and not the specific subject compound.

Monoamine oxidases A and B (MAO-A and MAO-B) are important targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. The 3-arylcoumarin scaffold, including 4-hydroxy derivatives, has been extensively studied using computational models for its potential as selective MAO-B inhibitors. nih.govnih.gov

Molecular docking simulations have been crucial in explaining the structure-activity relationships of these compounds. nih.gov Studies comparing 3-phenylcoumarins and their 4-hydroxylated counterparts have shown that the 4-hydroxy group can influence binding affinity. For instance, 6-chloro-3-phenylcoumarins without the 4-hydroxyl group were found to be more active as MAO-B inhibitors than the corresponding 4-hydroxylated versions. nih.gov Docking studies suggest that these inhibitors bind within the active site of MAO-B, which is composed of an entrance cavity and a deeper substrate cavity containing the FAD cofactor. The coumarin ring typically orients within the aromatic cage formed by residues like Tyr398 and Tyr435, while the 3-phenyl substituent is positioned in the entrance cavity. nih.gov The nature and position of substituents on the 3-phenyl ring are critical for activity and selectivity, with meta and para substitutions often being favorable. nih.govscispace.com For example, 6-chloro-3-(3'-methoxyphenyl)coumarin was identified as a highly potent and selective MAO-B inhibitor with an IC50 of 0.001 µM. nih.gov

Table 3: MAO-B Inhibitory Activity of Selected 3-Arylcoumarin Derivatives

| Compound | R1 | R2 | IC50 for MAO-B (µM) |

| 6-Chloro-3-phenylcoumarin | Cl | H | >10 |

| 6-Chloro-3-(3'-methoxyphenyl)coumarin | Cl | H | 0.001 |

| 6-Chloro-4-hydroxy-3-phenylcoumarin | Cl | OH | >10 |

| 6-Chloro-4-hydroxy-3-(2'-hydroxyphenyl)coumarin | Cl | OH | 0.35 |

Note: Data from a comparative study of 3-phenylcoumarins and 4-hydroxy-3-phenylcoumarins. nih.gov

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, responsible for the metabolism of arachidonic acid. Coumarin derivatives have been investigated as potential inhibitors of these enzymes.

In silico docking studies have been performed to predict the binding modes of various coumarin derivatives with LOX enzymes. In one study, a series of derivatives were docked into the active sites of soybean LOX-3 and human 5-LOX. mdpi.comnih.gov The compound 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one emerged as a potent inhibitor, and docking analysis revealed its binding interactions within the enzyme's active site. mdpi.comnih.gov The presence of a benzoyl ring at the 3-position of the coumarin core was identified as an important structural feature for enhanced inhibitory activity. nih.gov Similarly, molecular docking has been used to explore the binding of C-3 substituted coumarin analogs to the active site of the cyclooxygenase enzyme, with results complementing experimental cytotoxicity data and providing a rationale for their selectivity. abap.co.in These studies highlight the utility of computational modeling in identifying key structural motifs for effective COX and LOX inhibition.

Table 4: Docking Scores of Selected Coumarin Derivatives against LOX Enzymes

| Compound | Soybean LOX-3 Docking Score (kcal/mol) | Human 5-LOX Docking Score (kcal/mol) |

| 7 (3-benzoyl-7-(benzyloxy)-2H-chromen-2-one) | -110.12 | -108.53 |

| 6 (3-benzoyl-6-bromo-2H-chromen-2-one) | -104.99 | -101.42 |

| 13 (ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate) | -99.93 | -97.11 |

Note: Docking scores from a study on various coumarin derivatives. mdpi.com

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Coumarins represent a unique class of CA inhibitors. Computational studies have been instrumental in elucidating their unconventional inhibition mechanism.

Unlike classical sulfonamide inhibitors that directly coordinate with the catalytic zinc ion, docking studies, in conjunction with X-ray crystallography, have shown that coumarins act as prodrugs. The lactone ring of the coumarin is hydrolyzed within the CA active site by the enzyme's esterase activity, yielding a cis-2-hydroxycinnamic acid derivative. This product then obstructs the entrance to the active site cavity, preventing substrate access. Molecular docking simulations of various coumarin derivatives into the active site of CA IX (a tumor-associated isoform structurally similar to CA-II) have helped to predict their binding modes and inhibitory potential. nih.gov These studies show that the hydrolyzed coumarin derivative binds at the entrance of the active site, with the carboxylate group forming hydrogen bonds with residues such as Thr199 and Pro201, effectively blocking the catalytic zinc ion without directly coordinating to it. nih.gov The specific substituents on the coumarin ring influence the binding affinity and isoform selectivity. biointerfaceresearch.com

Table 5: Docking Results for Designed Coumarin Derivatives against Carbonic Anhydrase IX

| Ligand | Docking Score | Glide Energy (kcal/mol) | Key Interacting Residues |

| #41 | -8.58 | -61.58 | THR 199, PRO 201, HIS 119, HIS 94 |

| #42 | -8.45 | -57.88 | THR 199, PRO 201, HIS 119, HIS 94 |

| #19 | -8.06 | -50.93 | THR 199, HIS 119, HIS 94 |

| #15 | -7.97 | -52.79 | THR 199, HIS 119, HIS 94 |

Note: Data from a virtual screening of coumarin derivatives against CAIX, which shares structural homology with CA-II. nih.gov

Cytochrome P450 2A13 (CYP2A13) is an extrahepatic enzyme primarily expressed in the human respiratory tract that is involved in the metabolism of xenobiotics. The interaction of coumarin derivatives with this enzyme has been investigated through a combination of enzyme kinetics and in silico modeling.

A study evaluating 23 different 3-phenylcoumarin (B1362560) derivatives as substrates for CYP2A13 used molecular docking to rationalize the observed kinetic data (Km and Vmax). nih.govtandfonline.com The docking analyses demonstrated that the nature and position of substituents on the coumarin scaffold significantly influence binding affinity and orientation within the active site. For example, the presence of a 6-chloro or 6-methoxy group, combined with a 3-(3-hydroxyphenyl) or 3-(4-trifluoromethylphenyl) substituent, was shown to increase the binding affinity to CYP2A13. nih.govtandfonline.comtandfonline.com Conversely, bulky substituents like 3-triazole or acetate (B1210297) groups on the phenyl ring decreased the affinity. nih.govtandfonline.com These computational models helped to explain why compounds like 6-chloro-3-(3-hydroxyphenyl)-coumarin exhibit high affinity (low Km value of 0.85 µM), while others are poor substrates. nih.govtandfonline.com The active site of CYP2A13 was found to accommodate a more diverse range of coumarin substrates compared to its hepatic counterpart, CYP2A6. nih.gov

Table 6: Michaelis-Menten Kinetic Constants and Docking Insights for CYP2A13-mediated Oxidation of 3-Phenylcoumarin Derivatives

| Compound | Km (µM) | Vmax (min-1) | Docking Analysis Insights |

| 6-chloro-3-(3-hydroxyphenyl)-coumarin | 0.85 | 0.25 | Chloro and hydroxyl groups increase binding affinity |

| 6-hydroxy-3-(3-hydroxyphenyl)-coumarin | 10.9 | 60 | High intrinsic clearance |

| 3-(3-acetate phenyl)-coumarin derivative | N/A | N/A | Acetate group decreases binding affinity |

| 3-triazole derivative | N/A | N/A | Triazole group decreases binding affinity |

Note: Data from a study combining in vitro kinetics with in silico modeling. nih.govtandfonline.com

Investigating Binding to Transport Proteins (e.g., Human Serum Albumin)

The interaction of small molecules with transport proteins like Human Serum Albumin (HSA) is crucial for their pharmacokinetic profile. In silico and experimental studies have confirmed that coumarin derivatives bind to HSA, primarily within the hydrophobic cavities of its subdomains. nih.govmdpi.com Molecular docking studies have indicated that coumarins often bind to subdomain IB of HSA. nih.gov The binding is typically driven by a combination of hydrophobic interactions and hydrogen bonds. nih.gov For 4-hydroxy-3-(p-methoxyphenyl)coumarin, the aromatic rings would favorably interact with nonpolar residues in the binding pocket, while the 4-hydroxyl group could form hydrogen bonds with nearby polar residues.

| Coumarin Derivative | Binding Constant (Kb) (M-1) | Free Energy (ΔG) (kcal mol-1) | Primary Binding Site |

|---|---|---|---|

| Coumarin Derivative (CD) enamide | 1.957 x 105 | -7.175 | Sub-domain IB |

| Coumarin Derivative (CD) enoate | 0.837 x 105 | -6.685 | Sub-domain IB |

| Coumarin Derivative Methylprop (CDM) enamide | 0.606 x 105 | -6.490 | Sub-domain IB |

Molecular Interactions with Other Biological Macromolecules (e.g., Alpha-Fetoprotein)

Alpha-fetoprotein (AFP) is another significant transport protein, particularly known for binding estrogens. Given that 3-phenylcoumarin structures can act as mimics of steroid compounds, there is a theoretical basis for potential interaction between 4-hydroxy-3-(p-methoxyphenyl)coumarin and AFP. However, specific computational studies detailing the molecular docking or binding of this particular coumarin derivative with AFP have not been widely reported in the literature. This remains an area for future investigation to understand potential transport and sequestration mechanisms.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For 4-hydroxy-3-(p-methoxyphenyl)coumarin, MD simulations are essential for exploring its conformational flexibility and the stability of its interactions when bound to a biological target. Studies on coumarin-HSA complexes have utilized MD simulations to confirm the stability of the docked poses. nih.govnih.gov These simulations, often run for nanoseconds, track the movements of the ligand and protein atoms, allowing for the calculation of parameters like the root-mean-square deviation (RMSD) and the radius of gyration (Rg). nih.govresearchcommons.orgresearchcommons.org A stable RMSD value over time indicates that the complex has reached equilibrium, validating the binding mode predicted by docking. Such simulations provide a deeper understanding of the conformational changes that may occur in the protein upon ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For coumarin derivatives, 2D and 3D-QSAR models have been developed to predict activities ranging from antioxidant effects to enzyme inhibition. nih.govbas.bglongdom.org

A QSAR model for a series of analogues of 4-hydroxy-3-(p-methoxyphenyl)coumarin would involve calculating various molecular descriptors. These descriptors quantify physicochemical properties such as hydrophobicity (e.g., LogP), electronic effects (e.g., Hammett constants), and steric properties (e.g., molar refractivity). A statistically significant equation is then generated to predict the activity of new, unsynthesized compounds. For this specific coumarin, descriptors related to the hydrogen-bonding capacity of the 4-hydroxyl group and the electronic and steric influence of the p-methoxyphenyl group would be critical for building a predictive model.

| Descriptor Class | Example Descriptor | Relevance to 4-hydroxy-3-(p-methoxyphenyl)coumarin |

|---|---|---|

| Electronic | Dipole Moment, Partial Charges | Describes the influence of the electron-donating methoxy group and polar hydroxyl group. |

| Topological | Wiener Index, Kier Shape Indices | Quantifies molecular size, shape, and degree of branching. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the hydrophobicity conferred by the aromatic rings. |

| Structural | Number of Hydrogen Bond Donors/Acceptors | Highlights the role of the 4-hydroxyl and carbonyl/methoxy oxygens in binding. |

Cheminformatics Approaches for Compound Library Screening and Design

Cheminformatics has become an indispensable tool in modern drug discovery, providing the computational methods to navigate the vast chemical space and identify promising new therapeutic agents. By integrating data storage, retrieval, and analysis with computational modeling, cheminformatics accelerates the process of moving from a biological target to a viable drug candidate. For scaffolds like 4-hydroxy-3-(p-methoxyphenyl)coumarin, these approaches are critical for screening large virtual libraries and rationally designing novel derivatives with enhanced biological activity and optimized properties.

Virtual screening is a cornerstone of this approach, allowing researchers to computationally evaluate thousands or even millions of compounds for their potential to bind to a specific biological target. This process significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving considerable time and resources. The screening process often begins with the application of filters based on physicochemical properties to ensure "drug-likeness." A common set of criteria is Lipinski's Rule of Five, which helps identify compounds with properties favorable for oral bioavailability. For example, in a large-scale screening effort involving 1,206 flavonoid and coumarin derivatives to find inhibitors for the TGF-βR1 kinase domain, an initial filtering with Lipinski's rules narrowed the field to 161 potential candidates for further analysis. nih.gov Similarly, a study screening 145 coumarin derivatives from the ChEBI database used drug-likeness scores to select 32 compounds for further ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. ukaazpublications.com

Following initial filtering, structure-based virtual screening, primarily through molecular docking, is employed. This technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often represented as a docking score. In the search for novel inhibitors of KRAS-G12C, a key cancer-related protein, virtual screening of a coumarin library was the first step that led to the identification of initial hit compounds. nih.gov These hits then served as the foundation for further optimization.

The true power of cheminformatics lies in its ability to guide the rational design of new compounds. Data from initial screenings, combined with Quantitative Structure-Activity Relationship (QSAR) models, allow researchers to understand how specific structural modifications affect a compound's biological activity. QSAR analysis establishes a mathematical correlation between the chemical structure (represented by molecular descriptors) and the biological activity of a series of compounds.

These models can predict the activity of virtual compounds before they are synthesized. For instance, a QSAR analysis was used to predict the inhibitory effects of 32 different coumarin derivatives on Casein Kinase 2 (CK2), a protein implicated in cancer. tandfonline.com The resulting model, validated by its strong predictive capability (R²pred = 0.821), guided the design of new coumarins with high predicted affinity, evidenced by docking scores as favorable as -7.50 kcal/mol. tandfonline.com This integrated approach of screening and design allows for the targeted optimization of the 4-hydroxy-3-(p-methoxyphenyl)coumarin scaffold, modifying substituents to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties. The insights gained from these computational models direct synthetic efforts toward the most promising molecules, streamlining the drug discovery pipeline.

Table 1: Example of a Virtual Screening Cascade for Coumarin Derivatives

This table illustrates a typical workflow for narrowing down a large compound library to a few promising candidates using computational methods, as described in the screening for TGF-βR1 inhibitors. nih.gov

| Screening Stage | Method Used | Number of Compounds | Purpose |

| Initial Library | Database Compilation | 1,206 | To gather a diverse set of coumarin and flavonoid derivatives. |

| Drug-Likeness Filtering | Lipinski's Rule of Five | 161 | To remove compounds with poor physicochemical properties for oral bioavailability. |

| Molecular Docking | AutoDock Vina | 3 | To identify the top candidates with the best predicted binding affinity to the target protein. |

| Further Analysis | MD Simulations & ADMET | 3 | To refine docking poses, assess stability, and predict pharmacokinetic profiles. |

Table 2: Computationally Guided Design and Activity of Coumarin Derivatives

This table presents examples of coumarin derivatives that have been identified or designed using cheminformatics, along with their associated biological activity data.

| Compound | Target Protein | Method of Identification/Design | Measured Activity | Reference |

| K45 (A coumarin derivative) | KRAS-G12C | Virtual Screening & Rational Optimization | IC₅₀ = 0.77 µM (NCI-H23 cells) | nih.gov |

| Designed Coumarins | Casein Kinase 2 (CK2) | QSAR & Molecular Docking | Docking Score = -7.50 kcal/mol | tandfonline.com |

| 7-hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin | Cytochrome P450 2C12 (CYP2C12) | ADMET & Biological Spectra Prediction | Predicted Activity Score = 0.944 | ukaazpublications.com |

Investigation of Biological Mechanisms and Pharmacological Targets: in Vitro Studies

Cellular Pathway Modulations

The compound has been shown to modulate a variety of cellular pathways, influencing fundamental processes such as cell division, programmed cell death, and cellular stress responses.

The regulation of the cell cycle is a critical target for therapeutic agents. Coumarin (B35378) derivatives have demonstrated the ability to interfere with cell cycle progression, leading to arrest at various phases. In vitro studies on human cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3), have shown that certain 3-arylcoumarin derivatives can cause a significant arrest of cells in the G0/G1 and S phases of the cell cycle. nih.gov This suppression of cell proliferation is a key mechanism of the anticancer activity observed in this class of compounds. nih.gov While specific data for 4-hydroxy-3-(p-methoxyphenyl)coumarin is limited, the general activity of related coumarins suggests a potential for similar mechanisms. nih.govnih.gov

Table 1: Effect of a 3-(4-nitrophenyl)coumarin derivative on Cell Cycle Progression in Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| A549 | Lung Cancer | Significant arrest in G0/G1 and S phases | nih.gov |

| MDA-MB-231 | Breast Cancer | Significant arrest in G0/G1 and S phases | nih.gov |

| PC3 | Prostate Cancer | Significant arrest in G0/G1 and S phases | nih.gov |

Inducing apoptosis, or programmed cell death, is a primary strategy for anticancer therapies. Various studies have confirmed the pro-apoptotic effects of coumarin compounds. mdpi.com The mechanisms often involve the modulation of key proteins in the apoptotic cascade. Research on different coumarin derivatives has shown they can facilitate cancer cell death by altering critical apoptotic pathways. nih.gov This includes the activation of initiator caspases like caspase-9 and executioner caspases such as caspase-3 and caspase-7. mdpi.comnih.gov Furthermore, these compounds have been observed to decrease the levels of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax. mdpi.comnih.gov

Table 2: Modulation of Apoptotic Markers by Coumarin Derivatives in In Vitro and In Vivo Models

| Marker | Effect | Mechanism | Reference |

|---|---|---|---|

| Caspase-9 | Activation/Increased Expression | Initiation of the intrinsic apoptotic pathway | mdpi.comnih.govresearchgate.net |

| Caspase-3 | Activation | Execution phase of apoptosis | mdpi.com |

| Caspase-8 | Activation | Initiation of the extrinsic apoptotic pathway | mdpi.com |

| Bcl-2 | Decreased Expression | Inhibition of anti-apoptotic protection | nih.gov |

| Bax | Increased Expression | Promotion of apoptosis | mdpi.com |

Reactive oxygen species (ROS) are critical signaling molecules, but their overproduction leads to oxidative stress, a key factor in many diseases. Hydroxycoumarins, particularly those with phenolic moieties, are noted for their potential to modulate the balance between free radicals and antioxidants. scholaris.ca In vitro studies on the closely related compound 7-hydroxy-3-(4'-methoxyphenyl) coumarin demonstrated its ability to prevent oxidative stress in alveolar epithelial cells. nih.gov This protective effect is mediated through the activation of the mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD) and 8-Oxoguanine glycosylase (OGG1), which are crucial for balancing the redox system. nih.gov The phenolic structure of these coumarins underscores their free radical scavenging potential. scholaris.camdpi.com

The biological effects of coumarins are often mediated through their influence on intracellular signaling cascades. For instance, 4-hydroxy-7-methoxycoumarin (B561722) has been shown to exert anti-inflammatory actions by downregulating the nuclear factor kappa B (NF-κB) signaling pathway in macrophage cells. nih.govmdpi.com This is achieved by suppressing the degradation of IκBα, an inhibitor of NF-κB. nih.gov Furthermore, the compound was found to decrease the phosphorylation of key components of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK). nih.gov In other models, 7-hydroxy-3-(4'-methoxyphenyl) coumarin demonstrated the ability to inhibit the transforming growth factor-beta (TGF-β) pathway, which is involved in cellular fibrosis. nih.gov

Enzymatic Inhibition Profiles

Direct inhibition of enzymes is another major mechanism through which coumarin derivatives exert their pharmacological effects.

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently targeted in drug development. dntb.gov.ua Coumarins have been identified as a class of compounds that can exhibit inhibitory effects on protein kinases, which is a crucial aspect of their potential anticancer activity. nih.gov While specific kinase inhibition assay data for 4-hydroxy-3-(p-methoxyphenyl)coumarin is not extensively detailed in the provided context, related heterocyclic compounds synthesized from coumarin precursors have shown inhibitory activity against specific kinases. For example, novel pyrazolo[3,4-b]pyridine derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2) and/or cyclin-dependent kinase 9 (CDK9), leading to cell cycle arrest and apoptosis. mdpi.com This highlights the potential of the broader coumarin scaffold to serve as a basis for the development of protein kinase inhibitors.

Caspase Enzyme Activity Measurement

Direct in vitro studies measuring the specific effect of 4-hydroxy-3-(p-methoxyphenyl)coumarin on the enzymatic activity of caspases have not been extensively reported in the available scientific literature. While some coumarin derivatives, as a broad class of compounds, have been investigated for their potential to induce apoptosis, a process in which caspase enzymes play a crucial role, specific enzymatic activity data for 4-hydroxy-3-(p-methoxyphenyl)coumarin is not available. For instance, studies on other complex 4-hydroxycoumarin (B602359) derivatives have suggested an ability to induce caspase-9 mediated apoptosis in cancer cell lines. nih.gov However, without direct enzymatic assays, the specific interaction, whether inhibitory or activatory, between 4-hydroxy-3-(p-methoxyphenyl)coumarin and individual caspase enzymes remains uncharacterized.

Monoamine Oxidase (MAO) Inhibition Assays